molecular formula C26H21FN2O3S B11345834 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide

Katalognummer: B11345834
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: HZZBDUJIJNDKPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide is a complex organic compound with the molecular formula C26H21FN2O3S This compound is characterized by the presence of a benzyl group, a phenylsulfamoyl group, and a fluorobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl(phenyl)sulfamoyl Intermediate: This step involves the reaction of benzylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the benzyl(phenyl)sulfamoyl intermediate.

    Coupling with 4-Fluorobenzoic Acid: The intermediate is then coupled with 4-fluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-4-fluorobenzamide: Similar structure but lacks the phenylsulfamoyl group.

    N-phenyl-4-fluorobenzamide: Similar structure but lacks the benzyl group.

    N-{4-[benzyl(phenyl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of the fluorobenzamide moiety.

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide is unique due to the presence of both the benzyl(phenyl)sulfamoyl group and the fluorobenzamide moiety, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C26H21FN2O3S

Molekulargewicht

460.5 g/mol

IUPAC-Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C26H21FN2O3S/c27-22-13-11-21(12-14-22)26(30)28-23-15-17-25(18-16-23)33(31,32)29(24-9-5-2-6-10-24)19-20-7-3-1-4-8-20/h1-18H,19H2,(H,28,30)

InChI-Schlüssel

HZZBDUJIJNDKPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.